Quadrosilan
Description
Systematic International Union of Pure and Applied Chemistry Name and Structural Formula
The systematic International Union of Pure and Applied Chemistry name for this compound is 2,2,4,6,6,8-hexamethyl-4,8-diphenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane . This comprehensive nomenclature reflects the compound's complex molecular architecture, specifically identifying the positions and nature of substituent groups within the cyclic siloxane framework. The structural designation indicates a cyclotetrasiloxane core containing four silicon atoms interconnected through oxygen bridges, with methyl groups positioned at the 2,2,4,6,6,8 positions and phenyl groups attached at the 4,8 positions.
The structural formula can be represented through multiple chemical notation systems. The Canonical Simplified Molecular Input Line Entry System representation is C[Si]1(OSi(C)C3=CC=CC=C3)C . The International Chemical Identifier string provides another structural representation: InChI=1S/C18H28O4Si4/c1-23(2)19-25(5,17-13-9-7-10-14-17)21-24(3,4)22-26(6,20-23)18-15-11-8-12-16-18/h7-16H,1-6H3 . These structural representations confirm the presence of an eight-membered cyclic structure incorporating alternating silicon and oxygen atoms, with the silicon centers bearing both methyl and phenyl substituents in a defined spatial arrangement.
The International Chemical Identifier Key for this compound is ZTQZMPQJXABFNC-UHFFFAOYSA-N , providing a unique hash-based identifier that serves as a fixed-length condensed digital representation of the compound's molecular structure. Advanced structural analysis reveals that the compound exists in stereoisomeric forms, with specific notations indicating the cis- and trans- configurations of the diphenyl substituents around the cyclosiloxane ring.
Synonyms and Historical Development Codes
This compound is known by numerous synonyms that reflect its structural characteristics, historical development, and regional naming conventions. The most commonly referenced alternative name is 2,6-diphenylhexamethylcyclotetrasiloxane , which emphasizes the diphenyl substitution pattern and the hexamethyl groups distributed around the cyclotetrasiloxane framework. Additional systematic synonyms include Cyclotetrasiloxane, 2,2,4,6,6,8-hexamethyl-4,8-diphenyl- and cis-2,2,4,6,6,8-Hexamethyl-4,8-diphenylcyclotetrasiloxane .
The compound carries several historical development codes that originated during its research and development phases. The designation KABI-1774 represents a significant research identifier that has been maintained in chemical databases and pharmaceutical literature. Another important synonym is Cisobitan , which appears to be derived from the cis-configuration of the compound and represents a trade name or research designation. Additional developmental identifiers include various stereochemical descriptors such as cis-2,6-diphenyl-2,4,4,6,8,8-hexamethylcyclotetrasiloxane and trans-2,6-Diphenyl-2,4,4,6,8,8-hexamethylcyclotetrasiloxane .
Regional and database-specific synonyms demonstrate the compound's international recognition across different chemical nomenclature systems. These include variations such as 2α,6α-Diphenyl-2,4,4,6,8,8-hexamethylcyclooctanetetrasiloxane and Cyclotetrasiloxane, 2,6-diphenyl-2,4,4,6,8,8-hexamethyl- . The extensive synonym list reflects both the systematic chemical naming conventions and the practical requirements of various research and regulatory contexts where the compound has been documented.
Molecular Formula and Weight
The molecular formula of this compound is established as C18H28O4Si4 , indicating a composition of eighteen carbon atoms, twenty-eight hydrogen atoms, four oxygen atoms, and four silicon atoms. This elemental composition directly corresponds to the compound's cyclotetrasiloxane structure with diphenyl and hexamethyl substituents. The molecular weight has been reported with slight variations across different sources, with values including 420.8 grams per mole, 420.75 grams per mole, and 420.758 grams per mole, reflecting different precision levels in molecular weight calculations and measurement methodologies.
The molecular composition analysis reveals the significant contribution of silicon atoms to the overall molecular architecture, with four silicon centers forming the backbone of the cyclic structure. The carbon content is distributed between the methyl substituents attached to silicon atoms and the two phenyl rings that provide aromatic character to the molecule. The oxygen atoms serve as bridging elements between silicon centers, creating the characteristic siloxane linkages that define the compound's chemical class. The relatively high molecular weight reflects the substantial molecular complexity arising from the combination of inorganic siloxane framework with organic substituents.
Chemical Abstracts Service Registry Numbers and Regulatory Identifiers
This compound possesses multiple Chemical Abstracts Service registry numbers that reflect different stereoisomeric forms and regulatory submissions. The primary Chemical Abstracts Service number is 4657-20-9 , which appears to be associated with the general compound designation. An additional Chemical Abstracts Service number 33204-76-1 is documented across multiple chemical databases, suggesting either stereoisomeric variants or different registration contexts for the same molecular structure.
The compound carries several regulatory and database identifiers that facilitate its tracking across international chemical management systems. The European Community number is 251-406-1 , establishing its recognition within European chemical regulations and inventory systems. The Unique Ingredient Identifier codes include C5KT601WPM and D7L9AC9Z6E , which serve as standardized identifiers in pharmaceutical and chemical databases maintained by regulatory agencies.
Additional specialized database identifiers include Database of Endocrine Disrupting Chemicals and their Toxicity Substance identifiers DTXSID3063546 and DTXSID601015701 , which facilitate environmental and toxicological tracking of the compound. The National Cancer Institute Thesaurus Code C81424 provides standardized terminology reference within biomedical databases. Multiple Nikkaji Numbers (J1.844.130F , J17.786E , J421.735G ) reflect the compound's registration in Japanese chemical databases and nomenclature systems.
The presence of multiple regulatory identifiers indicates the compound's widespread recognition across international chemical databases and regulatory frameworks. These identifiers serve critical functions in chemical inventory management, regulatory compliance, and scientific literature tracking, ensuring consistent identification of the compound across diverse chemical information systems and regulatory jurisdictions.
Structure
3D Structure
Properties
IUPAC Name |
2,2,4,6,6,8-hexamethyl-4,8-diphenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O4Si4/c1-23(2)19-25(5,17-13-9-7-10-14-17)21-24(3,4)22-26(6,20-23)18-15-11-8-12-16-18/h7-16H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQZMPQJXABFNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(O[Si](O[Si](O[Si](O1)(C)C2=CC=CC=C2)(C)C)(C)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O4Si4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3063546, DTXSID601015701 | |
| Record name | Cyclotetrasiloxane, 2,2,4,6,6,8-hexamethyl-4,8-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3063546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quadrosilan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601015701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4657-20-9, 30026-85-8, 33204-76-1, 33204-77-2 | |
| Record name | 2,2,4,6,6,8-Hexamethyl-4,8-diphenylcyclotetrasiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4657-20-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Diphenylhexamethylcyclotetrasiloxane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004657209 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclotetrasiloxane, hexamethyldiphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030026858 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quadrosilan [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033204761 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2,4,6,6,8-Hexamethyl-4,8-diphenylcyclotetrasiloxane, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033204772 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclotetrasiloxane, 2,2,4,6,6,8-hexamethyl-4,8-diphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclotetrasiloxane, 2,2,4,6,6,8-hexamethyl-4,8-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3063546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quadrosilan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601015701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quadrosilan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.718 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | QUADROSILAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5KT601WPM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,2,4,6,6,8-HEXAMETHYL-4,8-DIPHENYLCYCLOTETRASILOXANE, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7L9AC9Z6E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Comparison with Similar Compounds
trans-2,6-Diphenylhexamethylcyclotetrasiloxane
This compound is a stereoisomer of Quadrosilan, differing only in the spatial arrangement of substituents (trans vs. cis configuration).
Key Differences :
- Documented Use : this compound has pharmaceutical applications, while the trans isomer is primarily used in industrial silicone production .
Comparison with Functionally Similar Compounds
Methoxychlor (CAS: 72-43-5)
Methoxychlor is an organochlorine pesticide with endocrine-disrupting properties, sharing this compound’s high intra-chemical variability in effect doses (up to 6 orders of magnitude) .
Key Differences :
- Chemical Class: this compound is an organosilicon, whereas methoxychlor is an organochlorine.
- Mechanism : Methoxychlor acts via estrogen receptor modulation , while this compound’s mechanism remains undefined .
- Regulatory Status : Methoxychlor is restricted due to toxicity, whereas this compound’s regulatory status is unclear .
Research Implications and Limitations
Challenges in Comparative Studies
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
